molecular formula C11H23ClN2 B14076921 1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 581101-92-0

1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14076921
CAS No.: 581101-92-0
M. Wt: 218.77 g/mol
InChI Key: IKWLASUDSGDILR-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-heptyl-3-methyl-, chloride is an ionic liquid composed of an organic cation and an inorganic chloride anion. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and good ionic conductivity. It is widely used in various fields including organic synthesis, catalysis, and electrochemistry .

Preparation Methods

The synthesis of 1H-Imidazolium, 1-heptyl-3-methyl-, chloride typically involves the quaternization of 1-methylimidazole with 1-chloroheptane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or other suitable methods .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1H-Imidazolium, 1-heptyl-3-methyl-, chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Imidazolium, 1-heptyl-3-methyl-, chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-heptyl-3-methyl-, chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The ionic nature of the compound allows it to disrupt cell membrane integrity, leading to antimicrobial effects. In catalysis, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

1H-Imidazolium, 1-heptyl-3-methyl-, chloride is similar to other imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium chloride and 1-hexyl-3-methylimidazolium iodide. its unique heptyl side chain imparts distinct properties such as higher hydrophobicity and different solubility characteristics. These differences make it suitable for specific applications where other imidazolium compounds may not be as effective .

Similar compounds include:

Biological Activity

1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that exhibits unique biological activities due to its structural properties. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, for its potential therapeutic applications and interactions with biological systems.

The molecular formula for this compound is C11H21ClN2C_{11}H_{21}ClN_2, with a molecular weight of approximately 220.75 g/mol. The compound is characterized by a heptyl side chain attached to the imidazolium ring, which enhances its lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular membranes and biomolecules. Its imidazolium structure allows for significant electrostatic interactions and hydrogen bonding with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes due to the hydrophobic nature of the heptyl chain.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus0.5 mg/mLHigh
Escherichia coli1.0 mg/mLModerate
Listeria monocytogenes0.25 mg/mLVery High

Cytoprotective Effects

In addition to its antimicrobial properties, this compound has demonstrated cytoprotective effects on corneal epithelial cells. Studies indicate that it can enhance cell viability under oxidative stress conditions, suggesting potential applications in ophthalmology for protecting against corneal damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various imidazolium ionic liquids, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.25 mg/mL against Listeria monocytogenes. The study concluded that the long alkyl chain enhances the interaction with the bacterial membrane, leading to increased permeability and cell lysis.

Case Study 2: Cytoprotection in Ocular Applications

Research by Lee et al. (2024) focused on the cytoprotective effects of this compound on corneal epithelial cells exposed to UV radiation. The study found that treatment with this compound significantly improved cell survival rates compared to untreated controls. Mechanistic studies suggested that the compound modulates oxidative stress pathways, reducing apoptosis in exposed cells.

Properties

CAS No.

581101-92-0

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C11H22N2.ClH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H

InChI Key

IKWLASUDSGDILR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[NH+]1CN(C=C1)C.[Cl-]

Origin of Product

United States

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